molecular formula C10H8Br2O2 B1353789 Methyl 4-(2,2-dibromovinyl)benzoate CAS No. 253684-21-8

Methyl 4-(2,2-dibromovinyl)benzoate

Cat. No.: B1353789
CAS No.: 253684-21-8
M. Wt: 319.98 g/mol
InChI Key: SIVONPHGRMJFGG-UHFFFAOYSA-N
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Description

Methyl 4-(2,2-dibromovinyl)benzoate is an organic compound with the molecular formula C10H8Br2O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 2,2-dibromovinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2,2-dibromovinyl)benzoate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 4-vinylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the vinyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,2-dibromovinyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted benzoates.

    Reduction Products: Methyl 4-vinylbenzoate.

    Oxidation Products: Benzoic acid derivatives

Scientific Research Applications

Methyl 4-(2,2-dibromovinyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4-(2,2-dibromovinyl)benzoate involves its interaction with specific molecular targets and pathways. The dibromo group can participate in electrophilic addition reactions, making the compound reactive towards nucleophiles. This reactivity can be harnessed in various chemical transformations and biological interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The dibromo group enhances its electrophilic nature, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-(2,2-dibromoethenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2O2/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVONPHGRMJFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449833
Record name Methyl 4-(2,2-dibromovinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253684-21-8
Record name Methyl 4-(2,2-dibromovinyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2,2-dibromovinyl)benzoate
Reactant of Route 2
Methyl 4-(2,2-dibromovinyl)benzoate

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